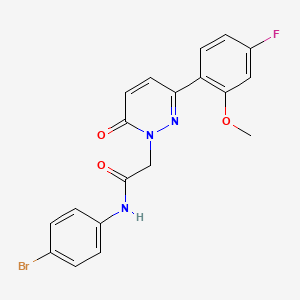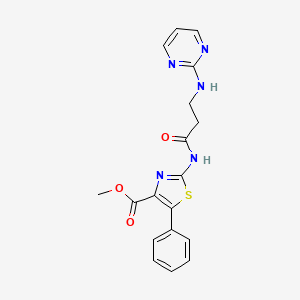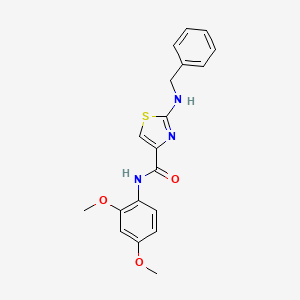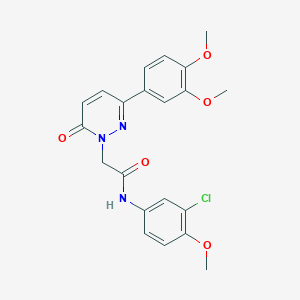![molecular formula C22H22N4O2 B10988335 N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10988335.png)
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound belonging to the class of organic compounds known as 2-phenylindoles. These compounds are characterized by an indole structure substituted at the 2-position with a phenyl group.
Preparation Methods
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can be achieved through a series of chemical reactions. One common method involves the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent . The structure of the newly synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .
Chemical Reactions Analysis
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties . In medicine, it is being investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may interact with estrogen receptors, leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can be compared with other similar compounds, such as N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H22N4O2/c1-15(2)13-25-11-10-18-19(8-5-9-20(18)25)24-21(27)14-26-22(28)17-7-4-3-6-16(17)12-23-26/h3-12,15H,13-14H2,1-2H3,(H,24,27) |
InChI Key |
JXIFESUOESNQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B10988253.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide](/img/structure/B10988256.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10988271.png)

![3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10988276.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10988277.png)

![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10988285.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B10988289.png)
![3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one](/img/structure/B10988291.png)

![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide](/img/structure/B10988311.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10988318.png)

